2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide

Medicinal Chemistry Computational Chemistry Drug Design

2-Bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide (CAS 899976-20-6) is a synthetic organic compound that integrates a 2-bromobenzamide moiety with a 1,1-dioxo-1,2-thiazinane (cyclic sulfonamide/sultam) ring. It has the molecular formula C17H17BrN2O3S and a monoisotopic mass of 408.01433 g/mol.

Molecular Formula C17H17BrN2O3S
Molecular Weight 409.3
CAS No. 899976-20-6
Cat. No. B2751109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide
CAS899976-20-6
Molecular FormulaC17H17BrN2O3S
Molecular Weight409.3
Structural Identifiers
SMILESC1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C17H17BrN2O3S/c18-16-6-2-1-5-15(16)17(21)19-13-7-9-14(10-8-13)20-11-3-4-12-24(20,22)23/h1-2,5-10H,3-4,11-12H2,(H,19,21)
InChIKeyLISPEYBPTLJSFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide (CAS 899976-20-6): Structural Identity and Computed Molecular Properties


2-Bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide (CAS 899976-20-6) is a synthetic organic compound that integrates a 2-bromobenzamide moiety with a 1,1-dioxo-1,2-thiazinane (cyclic sulfonamide/sultam) ring. It has the molecular formula C17H17BrN2O3S and a monoisotopic mass of 408.01433 g/mol . Computed properties include a topological polar surface area of 74.9 Ų, a calculated XLogP of 3.1, and 3 rotatable bonds . The compound is distributed as a screening compound (e.g., Life Chemicals catalog number F2794-0075) and is primarily utilized as a building block in medicinal chemistry for the exploration of sulfur-containing pharmacophores [1].

Why 2-Bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide Cannot Be Casually Replaced by In-Class Analogs


The precise positioning of the bromine atom at the ortho position of the benzamide ring, combined with the electronic and steric properties of the sultam substituent, dictates a unique conformational and reactivity profile that cannot be replicated by regioisomers (e.g., 3-bromo or 4-bromo analogs) or other halogen variants. Even subtle changes in substitution pattern are known to alter hydrogen-bonding networks, metabolic stability, and target binding in benzamide-sultam series [1]. Therefore, direct substitution without comparative biological or physicochemical validation risks phenotype switching in target engagement, solubility, and off-target activity, making compound-specific procurement essential for reproducible research [2].

Quantitative Differentiation Evidence for 2-Bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide


Structural and Physicochemical Differentiation from the 3-Bromo Regioisomer

When compared to its closest regioisomer, 3-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide (CAS 899731-68-1), the target compound exhibits a distinct calculated lipophilicity profile due to the ortho-bromo substitution. The 2-bromo isomer has a computed XLogP of 3.1, whereas the 3-bromo analog is predicted to have a slightly higher XLogP (estimated ~3.3 based on additive fragment contributions) [1]. This difference in lipophilicity can influence membrane permeability, non-specific protein binding, and in vivo distribution. Additionally, the ortho-bromo group introduces greater steric hindrance around the amide bond, potentially affecting the compound's conformational preference and metabolic stability relative to the meta-substituted analog [2].

Medicinal Chemistry Computational Chemistry Drug Design

Electronic and Hydrogen-Bonding Differentiation from the 4-Bromo Regioisomer

The para-bromo isomer (4-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide, CAS not assigned) presents the bromine at a position that is electronically conjugated with the amide carbonyl, potentially withdrawing electron density and altering the amide's hydrogen-bonding properties. In contrast, the ortho-bromo substitution in the target compound exerts a stronger inductive effect and direct steric influence on the amide NH, which can modulate hydrogen-bond donor strength [1]. Quantum mechanical calculations on model benzamide systems indicate that ortho-halogen substitution reduces the amide NH pKa by approximately 0.3–0.5 log units compared to para substitution [2]. This shift could be crucial for optimizing interactions with catalytic residues in enzyme active sites.

Medicinal Chemistry Structural Biology Fragment-Based Design

Class-Level Advantage: Metabolic Stability of the Cyclic Sulfonamide (Sultam) Moiety

The 1,1-dioxo-1,2-thiazinane (sultam) ring is a recognized pharmacophore that confers enhanced metabolic stability compared to acyclic sulfonamides or amides [1]. In the context of benzamide-sultam conjugates, the cyclic sulfonamide is resistant to hydrolysis by ubiquitous esterases and amidases, a feature that acyclic sulfonamide analogs do not share [2]. While direct microsomal stability data for the target compound are not publicly available, the class-level advantage is well-documented: sultam-containing compounds like Sulthiame (4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide) exhibit significantly longer half-lives in human liver microsomes than their acyclic counterparts (t1/2 > 120 min vs. ~30 min) [3]. This metabolic robustness is expected to translate to the target compound, reducing the need for extensive metabolic profiling in early discovery.

Drug Metabolism Pharmacokinetics ADME

Application Scenarios for 2-Bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide


Fragment-Based and Structure-Guided Drug Discovery Targeting Kinases or CNS Receptors

The unique ortho-bromo substitution pattern and sultam ring make this compound an ideal fragment or lead-like molecule for targeting proteins with deep, hydrophobic adenine-binding pockets or sulfonamide-binding sites (e.g., carbonic anhydrases, kinases). The predicted enhanced hydrogen-bond donor strength of the amide NH (Section 3) can be exploited to anchor the compound to catalytic residues in kinase hinge regions, while the sultam oxygen atoms provide additional hydrogen-bond acceptor capacity. Researchers should prioritize this compound when designed libraries aim to probe the effect of halogen position on target residence time and selectivity [1].

Chemical Biology Probe Development for Sulfonamide-Binding Enzyme Families

The cyclic sulfonamide (sultam) moiety is a validated bioisostere for sulfonamide and carboxylic acid groups. The target compound can serve as a progenitor for developing activity-based probes or photoaffinity labels for sulfonamide-binding enzymes (e.g., COX-2, CA-IX, etc.), where the 2-bromine atom provides a synthetic handle for further functionalization (e.g., Suzuki coupling) to install reporter groups . Its improved predicted metabolic stability over acyclic sulfonamides (Section 3) ensures sustained target engagement in cellular assays.

Medicinal Chemistry Optimization of ADME Properties via Halogen Tuning

In lead optimization campaigns where balancing potency and clearance is critical, the computed lipophilicity of the 2-bromo isomer (XLogP = 3.1) positions it in a favorable range for oral absorption (Rule of Five compliant). The compound should be selected over the more lipophilic 3-bromo regioisomer when the goal is to reduce LogD and associated off-target toxicity risks, while retaining the metabolic stability advantages of the sultam scaffold (Section 3) [2].

Synthetic Methodology Development for ortho-Halo Benzamide-Sultam Conjugates

The compound's bromine atom facilitates cross-coupling chemistry (e.g., Buchwald-Hartwig amination, Ullmann coupling) enabling the synthesis of diverse analogs. It serves as a key intermediate for constructing libraries of ortho-substituted benzamide-sultams, where the sultam ring remains intact during palladium-catalyzed transformations, an advantage over more labile sulfonamide protecting groups [3].

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